![molecular formula C13H10O3S B2572902 2-Oxo-2-phenylethyl thiophene-2-carboxylate CAS No. 284665-52-7](/img/structure/B2572902.png)
2-Oxo-2-phenylethyl thiophene-2-carboxylate
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Overview
Description
“2-Oxo-2-phenylethyl thiophene-2-carboxylate” is a chemical compound with the molecular formula C13H10O3S . It has an average mass of 246.282 Da and a monoisotopic mass of 246.035065 Da .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-Oxo-2-phenylethyl thiophene-2-carboxylate”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “2-Oxo-2-phenylethyl thiophene-2-carboxylate” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
Thiophene derivatives, including “2-Oxo-2-phenylethyl thiophene-2-carboxylate”, have been widely studied as substrates in coupling reactions and olefinations . Copper(I) thiophene-2-carboxylate, a coordination complex derived from copper and thiophene-2-carboxylic acid, is used as a reagent to promote the Ullmann reaction between aryl halides .
Scientific Research Applications
- Examples include anti-inflammatory agents, anticancer drugs, and antihypertensive compounds. For instance, suprofen (a nonsteroidal anti-inflammatory drug) contains a 2-substituted thiophene framework, while articaine (used as a dental anesthetic) features a 2,3,4-trisubstituted thiophene structure .
Medicinal Chemistry and Drug Development
Pharmacological Properties
Future Directions
Thiophene derivatives, including “2-Oxo-2-phenylethyl thiophene-2-carboxylate”, have a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the synthetic methods and biological activities of thiophene derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
phenacyl thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c14-11(10-5-2-1-3-6-10)9-16-13(15)12-7-4-8-17-12/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPCEFGITALHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-phenylethyl thiophene-2-carboxylate |
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